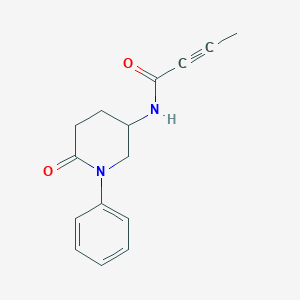

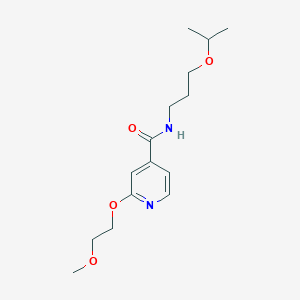

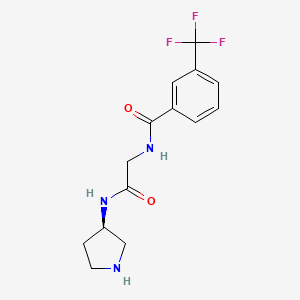

![molecular formula C23H14N2O3S B2674809 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide CAS No. 361173-84-4](/img/structure/B2674809.png)

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide” is a chemical compound that has been studied for its potential anticancer activity . It is one of the thirty-five new N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives that were synthesized and tested for their ability to inhibit the human monoacylglycerol lipase (hMAGL) enzyme .

Synthesis Analysis

The synthesis of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide” and its derivatives involves a series of chemical reactions. The structures of all the compounds were confirmed on the basis of elemental analysis and collective use of IR, (1)H NMR, (13)C NMR, and mass spectral data .Molecular Structure Analysis

The molecular structure of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide” was confirmed using various analytical techniques, including elemental analysis, IR spectroscopy, (1)H NMR, (13)C NMR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide” and its derivatives are complex and require careful control of conditions. The reactions involve the use of various reagents and catalysts, and the products are characterized by a variety of analytical techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide” and its derivatives are determined by their molecular structure and the nature of the chemical bonds within the molecules. These properties can be analyzed using a variety of techniques, including spectroscopy and chromatography .Scientific Research Applications

Anti-Tubercular Applications

Benzothiazole-based compounds, such as Oprea1_620253, have been studied for their potential as anti-tubercular agents . These compounds have shown promising in vitro and in vivo activity against M. tuberculosis . The inhibitory concentrations of these newly synthesized molecules were found to be comparable with standard reference drugs .

Structural Studies

Structural studies of benzothiazole-based compounds have been carried out to understand their properties and potential applications . For instance, N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides, a class of compounds related to Oprea1_620253, have been studied using single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .

Antimicrobial Applications

Benzothiazole derivatives have been used as antimicrobial drugs . Their antimicrobial properties make them useful in the treatment of various infections .

Diuretic Applications

Some benzothiazole derivatives serve as diuretic drugs . These compounds can help increase the amount of urine produced by the body, helping to remove excess water and salt .

Anticonvulsant Applications

Benzothiazole-based compounds have also been used as anticonvulsants . These drugs can help reduce the frequency and severity of seizures .

Dermatological Applications

In dermatology, benzothiazole derivatives have been used for their therapeutic effects . For example, mafenide, a benzothiazole derivative, is used in the treatment of burns and wound infections .

Anticancer Applications

Benzothiazole derivatives have shown potential as anticancer agents . These compounds can interfere with the growth and spread of cancer cells in the body .

Anti-Inflammatory Applications

Benzothiazole-based compounds have been used for their anti-inflammatory properties . These drugs can help reduce inflammation and swelling .

Mechanism of Action

The mechanism of action of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide” and its derivatives is related to their ability to inhibit the human monoacylglycerol lipase (hMAGL) enzyme . This enzyme plays a key role in the metabolism of certain lipids, and its inhibition can have significant effects on cellular processes.

properties

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14N2O3S/c26-18-13-20(28-19-7-3-1-5-16(18)19)22(27)24-15-11-9-14(10-12-15)23-25-17-6-2-4-8-21(17)29-23/h1-13H,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDPFZOQITXLJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

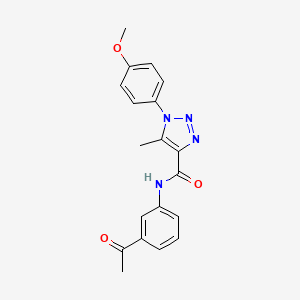

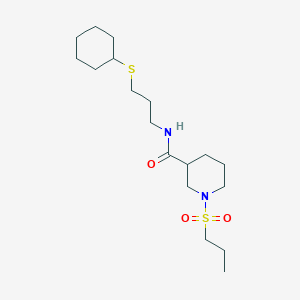

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2674728.png)

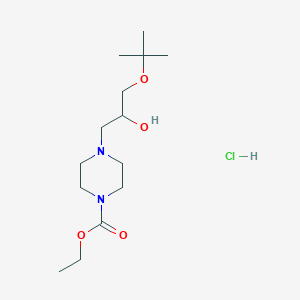

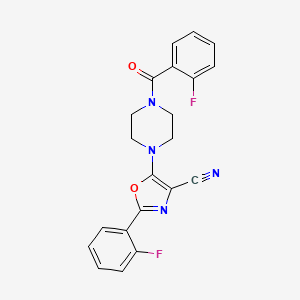

![1-(3-chlorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2674732.png)

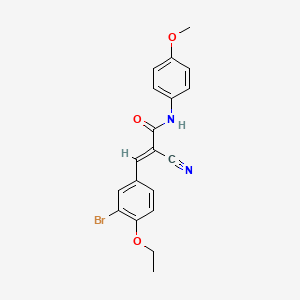

![N-([2,2'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2674738.png)

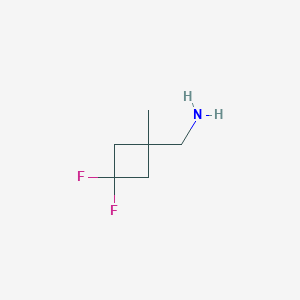

![2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine](/img/structure/B2674745.png)